![molecular formula C19H22N6O3 B2479791 8-(3-((2-甲氧基苯基)氨基)丙基)-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 923686-44-6](/img/structure/B2479791.png)
8-(3-((2-甲氧基苯基)氨基)丙基)-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-((2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
BenchChem offers high-quality 8-(3-((2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-((2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Suzuki–Miyaura 偶联反应
Suzuki–Miyaura (SM) 偶联反应是一种用于形成碳-碳键的强大方法。它涉及有机硼化合物与有机卤化物或拟卤化物(如芳基或烯基卤化物)的交叉偶联。SM 偶联成功的关键在于其温和的反应条件、官能团耐受性和环境友好性。该化合物在 SM 偶联反应中用作有机硼试剂,促进复杂分子的构建。 它的稳定性和与钯催化剂的相容性使其得到广泛应用 .
烯烃的加氢甲基化
使用自由基方法对联二醇硼酸酯进行脱硼反应可实现烯烃的形式反马氏加氢甲基化。这种转化涉及将甲基添加到烯烃的取代度较低碳原子上。该化合物在该过程中起着至关重要的作用,允许将甲烷选择性地添加到烯烃中。 这种有价值的方法扩展了烯烃官能化的工具箱,并在有机合成中具有应用 .
DNA 结合研究
虽然尚未得到广泛探索,但该化合物的结构表明它可能与 DNA 发生相互作用。研究人员已经研究了其与 DNA 链的结合亲和力和相互作用方式。光谱技术(如 FTIR 和 NMR)揭示了该化合物与 DNA 碱基形成氢键或 π-π 堆积相互作用的能力。 了解其 DNA 结合特性可能导致其在药物设计或基因治疗中的应用 .
药物开发
鉴于其独特的结构和潜在的生物活性,研究人员可能会探索该化合物作为药物开发的先导化合物。计算研究可以预测其对特定蛋白质靶标的结合亲和力,随后的实验验证可以确定其治疗潜力。 研究其对细胞通路、酶活性或与疾病相关的过程的影响可能会产生有希望的结果 .
材料科学
有机硼化合物在材料科学中得到应用。该化合物的官能团和 π 共轭体系使其在设计有机半导体、发光材料或传感器方面具有吸引力。 研究人员可以探索将其掺入聚合物或薄膜中以增强电子特性或创建用于光电器件的新型材料 .
化学生物学和生物偶联
该化合物的独特结构可以用于生物偶联策略。通过修饰其官能团,研究人员可以选择性地将其连接到生物分子(如蛋白质或核酸)上。这种生物偶联允许靶向药物递送、成像或探测生物过程。 研究其稳定性、生物相容性和细胞摄取对于在化学生物学中取得成功应用至关重要 .
属性
IUPAC Name |
6-[3-(2-methoxyanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-11-25-15-16(23(2)19(27)22-17(15)26)21-18(25)24(12)10-6-9-20-13-7-4-5-8-14(13)28-3/h4-5,7-8,11,20H,6,9-10H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNXWQBLOBRLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4OC)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
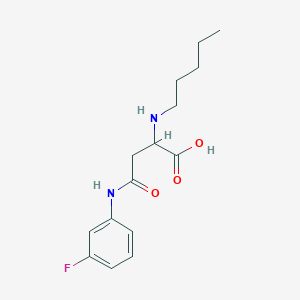

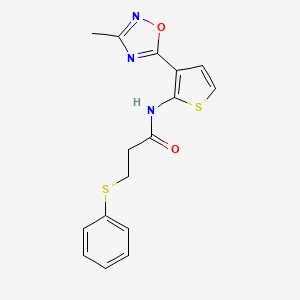

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2479716.png)
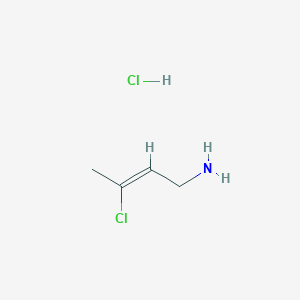
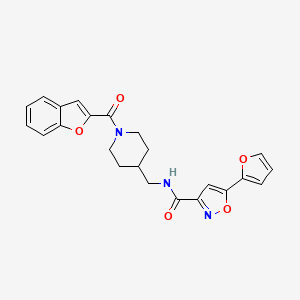
![(2Z)-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2479720.png)
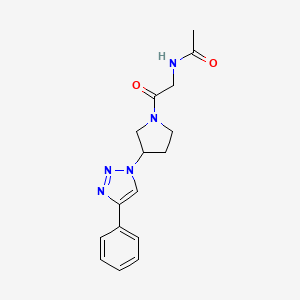

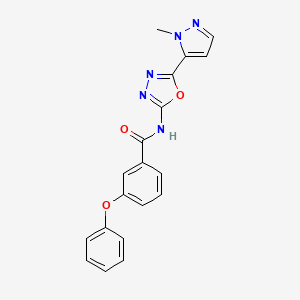

![2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2479730.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2479731.png)
